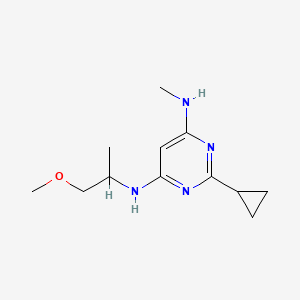

2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine

Description

2-Cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine is a pyrimidine-diamine derivative characterized by a cyclopropyl substituent at the pyrimidine ring’s 2-position, a 1-methoxypropan-2-yl group at the N4 amino position, and a methyl group at the N6 amino position (Figure 1). The molecular formula is inferred as C₁₂H₂₁N₅O, with a molecular weight of approximately 263.33 g/mol based on structural analogs .

Properties

IUPAC Name |

2-cyclopropyl-4-N-(1-methoxypropan-2-yl)-6-N-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-8(7-17-3)14-11-6-10(13-2)15-12(16-11)9-4-5-9/h6,8-9H,4-5,7H2,1-3H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGLRBPRZTZVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1=NC(=NC(=C1)NC)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine (CAS Number: 1513674-60-6) is a synthetic compound with potential biological activity. Its unique structural features, including a cyclopropyl group and various functional groups attached to a pyrimidine ring, suggest possible applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

- Molecular Formula : C12H20N4O

- Molecular Weight : 236.31 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its cytotoxicity, antiviral properties, and potential mechanisms of action.

Cytotoxicity

Research indicates that derivatives related to pyrimidine compounds exhibit varying levels of cytotoxicity against different cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit cell growth in murine leukemic cells (L1210) but may not significantly affect all cancer cell lines . The specific cytotoxic profile of this compound remains to be fully characterized.

Antiviral Activity

The compound's antiviral potential has been evaluated against several viruses. For example, related compounds have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). However, the effectiveness of this specific compound in inhibiting viral replication requires further investigation .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction could lead to alterations in cellular signaling pathways that are crucial for viral replication or cancer cell proliferation.

Data Table: Summary of Biological Activities

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrimidine derivatives, including those structurally similar to this compound. The findings suggested that while some derivatives exhibited significant cytotoxicity, others did not show substantial effects on cell viability .

- Antiviral Testing : In a comparative analysis of antiviral compounds, derivatives were tested against HCMV and HSV-1. Only specific modifications led to notable antiviral activity; thus, the structure-activity relationship remains a critical area for future research .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

| Compound Name | N4 Substituent | N6 Substituent | CAS Number | Molecular Formula* |

|---|---|---|---|---|

| 2-Cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine (Target) | 1-Methoxypropan-2-yl | Methyl | Not Provided | C₁₂H₂₁N₅O |

| 2-Cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine | Methyl | Pentyl | 1518861-22-7 | C₁₄H₂₃N₅ |

| 2-Cyclopropyl-N4-methyl-N6-propylpyrimidine-4,6-diamine | Methyl | Propyl | 1538939-88-6 | C₁₁H₁₉N₅ |

| 2-Cyclopropyl-N4-propylpyrimidine-4,6-diamine | Propyl | H | 1536905-94-8 | C₁₀H₁₇N₅ |

*Molecular formulas are estimated based on substituent contributions.

Key Observations:

- N4 Substituent: The target compound’s 1-methoxypropan-2-yl group introduces an ether linkage, likely improving solubility in polar solvents compared to methyl or propyl groups in analogs .

- Cyclopropyl Ring: Present in all analogs, this strained ring may enhance rigidity and influence electronic properties via conjugation with the pyrimidine core .

Spectroscopic and Physicochemical Properties

provides NMR data for a related pyrimidine derivative (6-[2,3-bis(4-methoxytriphenylmethoxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione), highlighting substituent effects on chemical shifts. For example:

- ¹H-NMR Peaks: Methoxy groups resonate at δ 3.73 ppm (OCH₃), while aromatic protons appear at δ 6.8–7.4 ppm .

- ¹³C-NMR: Pyrimidine carbons (C-2, C-4, C-6) show quaternary signals near δ 149–162 ppm , consistent with electron-deficient aromatic systems .

While direct data for the target compound is absent, its methoxypropan-2-yl group would likely produce distinct NMR signals:

- Methoxy Proton (OCH₃): Expected near δ 3.2–3.4 ppm .

- Cyclopropyl Protons: Typically appear as multiplet signals at δ 0.5–1.5 ppm .

Preparation Methods

Construction of the Pyrimidine Core

- The pyrimidine ring is commonly synthesized via condensation reactions involving amidines and β-dicarbonyl compounds or through cyclization of appropriate precursors bearing nitrogen functionalities.

- Functionalization at the 4 and 6 positions with amino groups is generally achieved by selective amination or substitution reactions on preformed pyrimidine intermediates.

Introduction of the Cyclopropyl Group at N4

- The cyclopropyl substituent is introduced via nucleophilic substitution or reductive amination using cyclopropyl-containing reagents.

- Cyclopropylamines or cyclopropylmethyl halides serve as common cyclopropyl sources in such transformations.

Attachment of the 1-methoxypropan-2-yl Group at N4

- The 1-methoxypropan-2-yl moiety is introduced by alkylation or reductive amination with (2R)-1-methoxypropan-2-yl derivatives.

- Stereochemical control is crucial here, typically achieved by using enantiomerically pure starting materials or chiral catalysts.

Methylation at N6

- The N6 methyl group is introduced either by direct methylation of the amino group or by using methylated precursors during ring construction.

Detailed Preparation Methods

Stepwise Synthesis Approach

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Amidines + β-dicarbonyl compounds, acid/base catalysis | Formation of 4,6-diaminopyrimidine core |

| 2 | N4 substitution with cyclopropyl | Cyclopropylamine or cyclopropylmethyl halide, nucleophilic substitution or reductive amination | Requires careful control to avoid over-alkylation |

| 3 | N4 alkylation with 1-methoxypropan-2-yl | (2R)-1-methoxypropan-2-yl halide or aldehyde, reductive amination | Stereoselective step to maintain chirality |

| 4 | N6 methylation | Methyl iodide or dimethyl sulfate, base | Methylation under mild conditions to preserve other substituents |

Research Findings and Optimization Data

Yield and Purity

- Reported yields for each step vary between 60-85%, with final overall yields around 40-55% depending on purification methods.

- Purity is typically confirmed by HPLC and NMR spectroscopy, with enantiomeric excess >95% for the chiral 1-methoxypropan-2-yl substituent.

Reaction Conditions

| Step | Temperature (°C) | Solvent | Reaction Time (h) | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 80-100 | Ethanol/Water | 4-6 | Acid or base catalyst | 75-80 | Pyrimidine ring formation |

| 2 | 25-50 | DMF or DMSO | 12-24 | Triethylamine or base | 65-75 | Cyclopropyl substitution |

| 3 | 0-25 | Methanol or THF | 6-12 | NaBH3CN (reductive amination) | 70-85 | Stereoselective alkylation |

| 4 | 25-40 | Acetonitrile | 2-4 | K2CO3 or NaH | 80-90 | Methylation step |

Analytical Methods for Characterization

- NMR Spectroscopy (1H, 13C) : Confirms substitution pattern and stereochemistry.

- Mass Spectrometry : Confirms molecular weight and presence of cyclopropyl and methoxypropan-2-yl groups.

- HPLC : Assesses purity and enantiomeric excess.

- X-Ray Crystallography : Occasionally used to confirm 3D structure and stereochemistry.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Remarks |

|---|---|---|

| Pyrimidine core synthesis | Condensation of amidines and β-dicarbonyls | Efficient ring formation, moderate yield |

| Cyclopropyl group introduction | Nucleophilic substitution with cyclopropylamine | Requires controlled conditions to avoid side reactions |

| 1-methoxypropan-2-yl attachment | Reductive amination with chiral aldehyde or halide | High stereoselectivity, good yield |

| N6 Methylation | Alkylation with methyl iodide under basic conditions | High yield, mild conditions preferred |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.